Ammonium dimolybdate
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Overview
Description
Ammonium dimolybdate is an inorganic compound with the chemical formula (NH₄)₂Mo₂O₇. It appears as a white, water-soluble solid and serves as an intermediate in the production of various molybdenum compounds from its ores . This compound is particularly significant in the field of chemistry due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium dimolybdate is typically synthesized by heating solutions of ammonium molybdate. The process involves the extraction of crude molybdenum (VI) oxides from roasted ores into aqueous ammonia, which then forms ammonium molybdate. Upon heating, ammonium molybdate solutions yield this compound .
Industrial Production Methods: In industrial settings, this compound is produced through a combination process that involves various influential factors such as reaction temperature, reaction time, initial molybdenum concentration, initial ammonia to molybdenum molar ratio, and stirring speed. Under optimal conditions, the crystallization rate of the product can reach up to 85.23%, with a total molybdenum recovery rate of 99.40% .
Chemical Reactions Analysis
Types of Reactions: Ammonium dimolybdate undergoes several types of chemical reactions, including decomposition, substitution, and complex formation.
Common Reagents and Conditions:
- Upon heating, this compound decomposes to form molybdenum trioxide, ammonia, and water:
Decomposition: (NH4)2Mo2O7→2MoO3+2NH3+H2O
Properties
IUPAC Name |
azane;hydroxy-(hydroxy(dioxo)molybdenio)oxy-dioxomolybdenum |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Mo.2H3N.2H2O.5O/h;;2*1H3;2*1H2;;;;;/q2*+1;;;;;;;;;/p-2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFUCDNVOXXQQC-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.O[Mo](=O)(=O)O[Mo](=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8Mo2N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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